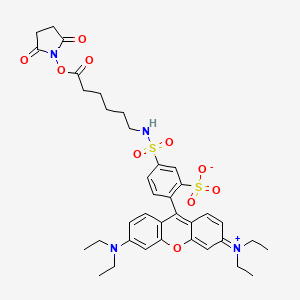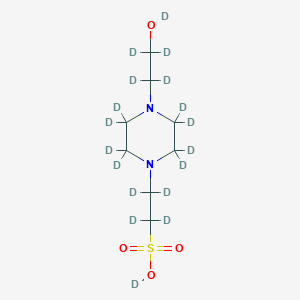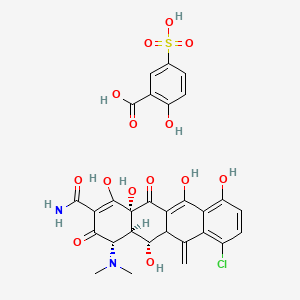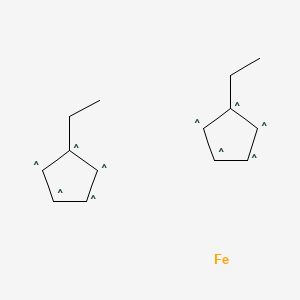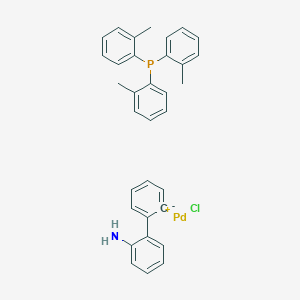
P(O-Tol)3 PD G2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro[tri(o-tolyl)phosphine][2-(2′-amino-1,1′-biphenyl)]palladium(II): , commonly referred to as P(O-Tol)3 PD G2 , is a palladium-based catalyst. This compound is widely used in various cross-coupling reactions, making it a valuable tool in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P(O-Tol)3 PD G2 involves the reaction of tri(o-tolyl)phosphine with chloro[2-(2′-amino-1,1′-biphenyl)]palladium(II) . The reaction is typically carried out under inert conditions to prevent oxidation and degradation of the catalyst .
Industrial Production Methods: In industrial settings, the production of This compound is scaled up using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: P(O-Tol)3 PD G2 is known for its versatility in catalyzing various cross-coupling reactions, including:
- Suzuki-Miyaura Coupling
- Heck Reaction
- Sonogashira Coupling
- Stille Coupling
- Negishi Coupling
- Hiyama Coupling
- Buchwald-Hartwig Cross Coupling
Common Reagents and Conditions: These reactions typically involve the use of organohalides and organometallic reagents under mild to moderate conditions. The presence of a base, such as potassium carbonate or cesium carbonate, is often required to facilitate the reaction .
Scientific Research Applications
Chemistry: P(O-Tol)3 PD G2 is extensively used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Its high efficiency and selectivity make it a preferred catalyst in the synthesis of complex molecules .
Biology and Medicine: In the biomedical field, This compound is employed in the synthesis of pharmaceutical intermediates. Its ability to catalyze reactions under mild conditions is particularly advantageous for the synthesis of sensitive bioactive compounds.
Industry: Industrially, This compound is used in the production of fine chemicals and agrochemicals. Its role in facilitating efficient and scalable reactions makes it a valuable asset in large-scale manufacturing processes.
Mechanism of Action
P(O-Tol)3 PD G2: functions as a catalyst by facilitating the formation of palladium species that are active in cross-coupling reactions. The biphenyl-based ligand in the compound enhances the stability and reactivity of the palladium center, allowing for efficient catalysis at room temperature with weak bases .
Comparison with Similar Compounds
- Dichlorobis(tri-o-tolylphosphine)palladium(II)
- Bis[tris(2-methylphenyl)phosphine]palladium
- Tetrakis(triphenylphosphine)palladium(0)
- Tris(dibenzylideneacetone)dipalladium(0)
- Bis(triphenylphosphine)palladium(II) dichloride
Uniqueness: P(O-Tol)3 PD G2 stands out due to its air stability and bulky electron-rich dialkylbiaryl phosphine ligand. These features contribute to its high reactivity and selectivity in cross-coupling reactions, making it a superior choice for various synthetic applications .
Properties
Molecular Formula |
C33H31ClNPPd |
|---|---|
Molecular Weight |
614.4 g/mol |
IUPAC Name |
chloropalladium(1+);2-phenylaniline;tris(2-methylphenyl)phosphane |
InChI |
InChI=1S/C21H21P.C12H10N.ClH.Pd/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h4-15H,1-3H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChI Key |
HLALSHRZDNLGDQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



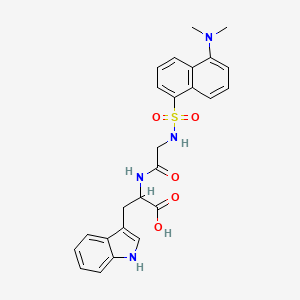



![Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate](/img/structure/B12059484.png)
